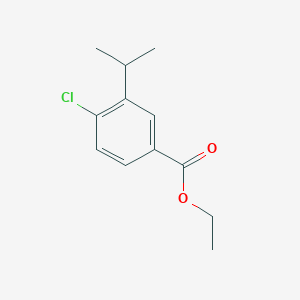

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester

CAS No.: 1008529-62-1

Cat. No.: VC11678237

Molecular Formula: C12H15ClO2

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008529-62-1 |

|---|---|

| Molecular Formula | C12H15ClO2 |

| Molecular Weight | 226.70 g/mol |

| IUPAC Name | ethyl 4-chloro-3-propan-2-ylbenzoate |

| Standard InChI | InChI=1S/C12H15ClO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |

| Standard InChI Key | DYUMXHIWVFPGHA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is ethyl 4-chloro-3-(propan-2-yl)benzoate. Common synonyms include:

-

4-Chloro-3-isopropylbenzoic acid ethyl ester

Molecular Structure

The molecule consists of a benzene ring with three substituents:

-

A chlorine atom at the para position (C4).

-

An isopropyl group () at the meta position (C3).

-

An ethoxycarbonyl group () at the ortho position relative to the chlorine .

The spatial arrangement of these groups influences reactivity, solubility, and intermolecular interactions.

Physicochemical Properties

Basic Properties

-

Molecular Formula:

-

Solubility: Likely soluble in organic solvents like ethanol, ether, and dichloromethane, but poorly soluble in water due to its hydrophobic aromatic backbone .

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Expected peaks include at ~1,710 cm (ester carbonyl) and at ~750 cm .

-

Nuclear Magnetic Resonance (NMR):

Comparative Analysis with Analogues

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via esterification of 4-chloro-3-isopropylbenzoic acid with ethanol under acidic conditions . Alternative methods include:

-

Electrochemical Chlorination: A patent describes chlorination using electrolysis, which avoids corrosive reagents like sulfuryl chloride. This method could be adapted for introducing the chlorine substituent.

-

Grignard Reaction: Introducing the isopropyl group via reaction with isopropyl magnesium bromide, followed by esterification.

Optimization Challenges

-

Regioselectivity: Ensuring precise substitution at the C3 and C4 positions requires controlled reaction conditions.

-

Byproduct Management: Chlorination byproducts (e.g., di- or tri-chlorinated derivatives) must be minimized through temperature and catalyst optimization .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s ester and chloro groups make it a precursor for:

-

Non-steroidal Anti-inflammatory Drugs (NSAIDs): Analogous to ethyl 4-chloro-3-methylbenzoate, which is used in COX-2 inhibitor synthesis .

-

Chiral Building Blocks: Similar to ethyl 4-chloro-3-hydroxybutyrate , this ester could be functionalized into optically active pharmaceuticals.

Agrochemical Development

Chlorinated benzoates are common in herbicides and pesticides. For example, chlorimuron-ethyl (a sulfonylurea herbicide) shares structural motifs with this compound . Potential applications include:

-

Plant Growth Regulators: Modulating auxin-like activity.

-

Fungicides: Leveraging the chloro group’s bioactivity.

| Supplier | Purity | Packaging |

|---|---|---|

| Hangzhou MolCore BioPharmatech | >95% | 1g–10kg |

| Nanjing YakeLun Pharmaceutical | >98% | 5g–500g |

| Shanghai Pingguo Pharmaceutical | >97% | 10g–1kg |

Pricing varies based on quantity and purity, ranging from $50–$200 per gram .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume